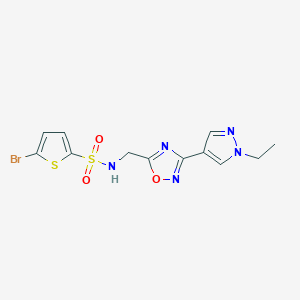

![molecular formula C24H21Cl2N3O3S B2957834 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-55-9](/img/no-structure.png)

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

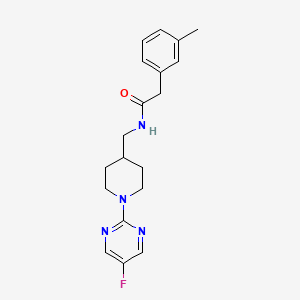

The compound “N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom). The molecule also contains two phenyl rings, each substituted with a chlorine atom .

Applications De Recherche Scientifique

Anticancer Activity

Research into related compounds has identified promising anticancer activities. For instance, a study reported the synthesis and anticancer evaluation of a compound similar in structure, which demonstrated significant inhibitory effects against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. This study used crystal structure determination, density functional theory (DFT) calculations, molecular electrostatic potential (MEP) surface mapping, and molecular docking studies to elucidate the compound's mode of action (Pei Huang et al., 2020).

Crystal Structure Analysis

Crystallographic studies are essential for understanding the molecular and electronic structures of compounds, offering insights into their reactivity and interaction with biological targets. An example includes the synthesis and crystallographic analysis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effective herbicidal activity. Such studies contribute to the development of targeted chemical agents for agricultural applications (Liu et al., 2008).

Synthesis and Reactivity

Understanding the synthetic pathways and reactivity of compounds like N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is crucial for their application in pharmaceuticals and materials science. A detailed synthetic strategy for a related compound, 4-chlorothieno[3,2-d]pyrimidine, outlines a method that avoids the use of excess toxic reagents, offering a safer and more efficient route for producing these compounds (Cai Dejiao, 2011).

Antimicrobial and Antifungal Activities

Further research into compounds within the same family has identified potential antimicrobial and antifungal properties. Novel pyrazole derivatives with linked pyrazolo[4,3-d]-pyrimidine derivatives, for instance, showed significant in vitro antimicrobial and anticancer activity, indicating the broad therapeutic potential of these compounds (H. Hafez et al., 2016).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide. The amide is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "2-(4-chlorophenyl)ethylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "3-chlorobenzyl chloride" ], "Reaction": [ "4-chlorophenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "4-chlorophenylacetyl chloride is reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide.", "N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |

Numéro CAS |

866016-55-9 |

Formule moléculaire |

C24H21Cl2N3O3S |

Poids moléculaire |

502.41 |

Nom IUPAC |

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |

InChI |

InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30) |

Clé InChI |

TUWXCWVMXAVSAE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)

![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![2-(4-BUTOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2957765.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)